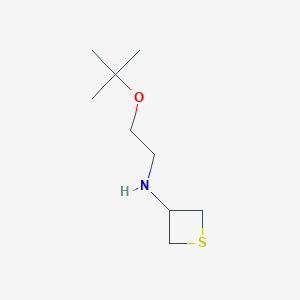

N-(2-(tert-Butoxy)ethyl)thietan-3-amine

Description

Contextualization of Thietane (B1214591) Heterocycles in Advanced Organic Synthesis

Thietanes, four-membered rings containing a sulfur atom, are significant structural motifs in a variety of biologically active compounds and serve as valuable intermediates in organic synthesis. nih.govresearchgate.net Their growing importance is underscored by their increasing presence in medicinal chemistry. nih.gov

Significance of Four-Membered Sulfur-Containing Rings in Molecular Design

The incorporation of a four-membered sulfur-containing ring, such as thietane, into a molecular structure can profoundly influence its physicochemical properties. Sulfur-containing functional groups are prevalent in a wide array of pharmacologically active substances and natural products. researchgate.net The presence of the sulfur atom can affect lipophilicity, metabolic stability, and the ability of a molecule to interact with biological targets. researchgate.netnih.gov The strained nature of the thietane ring also imparts unique reactivity, making it a useful handle for further chemical transformations. researchgate.net

The utility of sulfur in drug design is well-established, with sulfur-containing compounds playing a crucial role in medicinal chemistry. researchgate.netnih.gov The thietane moiety, while less explored than its oxetane (B1205548) counterpart, is gaining recognition for its potential to create novel chemical space in drug discovery. nih.gov

Role of Thietane Derivatives as Versatile Intermediates and Building Blocks

Thietane derivatives are valuable building blocks in organic synthesis due to their ability to undergo a variety of chemical transformations. nih.govresearchgate.net They can serve as precursors to other sulfur-containing acyclic and heterocyclic compounds. nih.gov The ring strain of thietanes facilitates ring-opening reactions, providing a pathway to functionalized thiols and thioethers. researchgate.netresearchgate.net

Various synthetic methods have been developed for the preparation of thietanes, including intramolecular nucleophilic substitution and photochemical [2+2] cycloadditions. nih.gov This accessibility allows for the incorporation of the thietane scaffold into more complex molecular architectures.

Overview of N-Substituted Amines and Their Synthetic Importance

N-substituted amines are a fundamental class of organic compounds characterized by a nitrogen atom bonded to one or more organic substituents. They are ubiquitous in nature and synthetic chemistry, forming the basis for a vast array of pharmaceuticals, agrochemicals, and materials. ncert.nic.in

Chemical Diversity and Functional Significance of Amine Moieties

The chemical diversity of amines is vast, arising from the variety of substituents that can be attached to the nitrogen atom. This diversity translates to a wide range of functional significance. Amines are key components of many biologically active molecules, including alkaloids, vitamins, and proteins. ncert.nic.in In medicinal chemistry, the amine functional group is often crucial for a drug's mechanism of action, influencing its binding to biological targets and its pharmacokinetic properties.

The nitrogen atom in amines possesses a lone pair of electrons, rendering them basic and nucleophilic. This reactivity is central to their role in many chemical reactions and biological processes.

Strategies for Selective N-Alkylation and Functionalization

The selective introduction of alkyl groups onto a nitrogen atom is a cornerstone of organic synthesis. A variety of methods have been developed to achieve selective N-alkylation, ranging from classical reactions with alkyl halides to more modern catalytic approaches.

One prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents in the presence of a metal catalyst. acs.orgnih.govacs.org This method is highly atom-economical, producing water as the only byproduct. nih.gov Other methods include reductive amination of carbonyl compounds and the use of nitriles as alkylating agents under hydrogenation conditions. rsc.org The choice of strategy depends on the specific substrates and the desired outcome, with a focus on achieving high selectivity for mono-alkylation and avoiding over-alkylation. researchgate.net

Structural Features and Nomenclatural Specificity of N-(2-(tert-Butoxy)ethyl)thietan-3-amine

The compound this compound possesses a unique combination of structural features that define its chemical identity and potential reactivity.

Key Structural Features:

| Component | Description |

| Thietane Ring | A four-membered heterocyclic ring containing one sulfur and three carbon atoms. The ring is saturated and non-planar. |

| Amine Group | A secondary amine, with the nitrogen atom attached to the 3-position of the thietane ring and a 2-(tert-butoxy)ethyl group. |

| 2-(tert-Butoxy)ethyl Group | An N-alkyl substituent featuring a tert-butoxy (B1229062) group, which is a bulky, sterically hindering moiety. This group can influence the nucleophilicity and basicity of the amine. |

The systematic name, this compound, precisely describes the connectivity of the molecule. "Thietan-3-amine" indicates the core structure of a thietane ring with an amino group at the 3-position. The "N-(2-(tert-butoxy)ethyl)" prefix specifies the substituent attached to the nitrogen atom of the amine.

The presence of both the strained thietane ring and the sterically encumbered N-alkyl group suggests a rich and complex reactivity profile for this molecule, making it an intriguing target for further synthetic exploration and application.

Structure

3D Structure

Properties

Molecular Formula |

C9H19NOS |

|---|---|

Molecular Weight |

189.32 g/mol |

IUPAC Name |

N-[2-[(2-methylpropan-2-yl)oxy]ethyl]thietan-3-amine |

InChI |

InChI=1S/C9H19NOS/c1-9(2,3)11-5-4-10-8-6-12-7-8/h8,10H,4-7H2,1-3H3 |

InChI Key |

LTWREKURJUZPGD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OCCNC1CSC1 |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Tert Butoxy Ethyl Thietan 3 Amine

Precursor Synthesis and Functional Group Derivatization

The formation of N-(2-(tert-Butoxy)ethyl)thietan-3-amine fundamentally relies on the initial synthesis of the thietan-3-amine (B45257) scaffold. Once this core structure is obtained, standard functional group derivatization techniques can be employed to append the 2-(tert-butoxy)ethyl group. A common and effective method for this transformation is reductive amination. wikipedia.orgmasterorganicchemistry.comlibretexts.org This process typically involves reacting thietan-3-amine with tert-butoxyacetaldehyde in the presence of a reducing agent. masterorganicchemistry.com The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to yield the desired secondary amine. wikipedia.orgmasterorganicchemistry.com A variety of reducing agents can be utilized, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing imines over aldehydes. wikipedia.orgmasterorganicchemistry.com

Alternatively, direct N-alkylation of thietan-3-amine with a suitable electrophile, such as 2-(tert-butoxy)ethyl bromide, can be considered. However, this approach can sometimes be complicated by issues of overalkylation, where the secondary amine product reacts further to form a tertiary amine.

The primary challenge and focus of the synthesis lie in the efficient construction of the thietan-3-amine core. Various strategic routes have been developed for this purpose, which are detailed in the following sections.

Strategic Routes to the Thietan-3-amine Core Structure

The synthesis of the four-membered thietane (B1214591) ring is a cornerstone of obtaining the target compound. Several classical and modern organic chemistry methods are applicable, primarily involving cyclization reactions to form the sulfur-containing heterocycle.

Cyclic thioetherification represents a traditional and direct approach to the thietane backbone, involving the formation of a carbon-sulfur bond to close the ring. nih.gov This can be achieved through either intermolecular or intramolecular pathways.

One of the most established methods for constructing the thietane ring is the reaction of a 1,3-difunctionalized propane (B168953) derivative with a sulfur nucleophile. nih.govbeilstein-journals.org In this approach, a substrate such as 1,3-dihalopropane or a propane-1,3-diol disulfonate (e.g., dimesylate or ditosylate) undergoes a double nucleophilic substitution with a sulfide (B99878) source, typically sodium sulfide (Na₂S) or potassium sulfide (K₂S). beilstein-journals.org

This method is particularly effective for producing 3-monosubstituted and 3,3-disubstituted thietanes. nih.govbeilstein-journals.org However, its utility can be limited when synthesizing more sterically hindered thietanes, such as those with substituents at the 2- and/or 4-positions, as elimination reactions can become a competing side reaction. nih.govbeilstein-journals.org

| Starting Material Example | Sulfur Source | Conditions | Product Example | Yield |

| 2,2-Bis(bromomethyl)propane-1,3-diol | Na₂S | Not Specified | Thietane-3,3-diyldimethanol | Not Specified |

| 3,5-Dichloropentan-2-ol | K₂S | Not Specified | 1-(Thietan-2-yl)ethan-1-ol | 65% |

| 3,3-Bis(bromomethyl)-1-tosylazetidine | Na₂S | Not Specified | 6-Tosyl-1-thiaspiro[3.3]heptane | Not Specified |

Table 1: Examples of Thietane Synthesis via Double Nucleophilic Displacement. beilstein-journals.org

A related and often more controlled strategy involves the intramolecular cyclization of a substrate that already contains both the sulfur nucleophile (as a thiol or thiolate) and a leaving group on the same carbon chain. nih.gov Typically, a 3-mercaptoalkyl halide or a 3-mercaptoalkyl sulfonate is treated with a base. The base deprotonates the thiol to form a more nucleophilic thiolate, which then attacks the carbon bearing the leaving group in an intramolecular Sₙ2 reaction to form the four-membered thietane ring. This method avoids the use of strong sulfide reagents and can offer better control over the cyclization process. nih.gov

Ring expansion of three-membered heterocycles provides another powerful route to four-membered rings. nih.gov In this context, thiiranes (episulfides) can be converted into thietanes. nih.govrsc.org One common method involves the reaction of a thiirane (B1199164) with dimethyloxosulfonium methylide, which is generated in situ from trimethyloxosulfonium iodide and a strong base like sodium hydride. rsc.org The mechanism involves the nucleophilic opening of the thiirane ring by the ylide, followed by an intramolecular displacement that results in the expansion to the thietane ring. rsc.org

More advanced protocols utilize rhodium carbenoids as electrophiles to induce the ring expansion of thiiranes, providing a pathway to functionalized thietanes under mild conditions. acs.org This strategy involves an electrophilic activation of the thiirane, nucleophilic ring-opening, and subsequent intramolecular cyclization. acs.org

A highly effective strategy for creating precursors to thietan-3-amine, specifically thietan-3-ol (B1346918), involves the reaction of halomethyloxiranes, such as chloromethyloxirane (epichlorohydrin), with a sulfur nucleophile. nih.gov The reaction of epichlorohydrin (B41342) with hydrogen sulfide (H₂S) in the presence of a base like barium hydroxide (B78521) (Ba(OH)₂) yields thietan-3-ol. nih.gov

The mechanism proceeds in two key steps:

Nucleophilic Ring-Opening: The hydrosulfide (B80085) anion (⁻SH), generated by the deprotonation of H₂S, acts as a nucleophile and attacks one of the carbon atoms of the oxirane ring. This attack opens the strained three-membered ring to form a γ-halo-β-hydroxyalkanethiolate intermediate. nih.gov

Intramolecular Cyclization: The intermediate then undergoes an intramolecular nucleophilic substitution. The thiolate attacks the carbon atom bearing the halogen, displacing it and forming the stable four-membered thietane ring. nih.gov

Once thietan-3-ol is synthesized, it can be converted to thietan-3-amine through standard functional group interconversions, such as a Mitsunobu reaction with an appropriate nitrogen source or by oxidation to thietan-3-one (B1315229) followed by reductive amination. nih.gov

| Precursor | Sulfur Source | Reagents/Conditions | Intermediate | Product |

| Chloromethyloxirane | H₂S | Ba(OH)₂ | Mercaptoalkanolate | Thietan-3-ol |

| 2-(1-Haloalkyl)oxiranes | Ammonium (B1175870) monothiocarbamates | Amine release | γ-Halo-β-hydroxyalkanethiols | Thietan-3-ol derivatives |

Table 2: Synthesis of Thietan-3-ol via Ring-Opening of Oxiranes. nih.gov

Photochemical [2+2] Cycloaddition Reactions (Thia-Paternò–Büchi Reactions)

The Thia-Paternò–Büchi reaction is a powerful photochemical method for the synthesis of thietanes. researchgate.net This reaction involves the [2+2] cycloaddition of a thiocarbonyl compound (a thione) with an alkene, initiated by UV or visible light. nih.govresearchgate.net The process is considered a primary route for constructing multisubstituted thietane rings. beilstein-journals.org

The reaction is typically initiated by the photoexcitation of the thiocarbonyl compound from its ground state to an excited triplet state. chemistryviews.org This excited thione then reacts with an alkene in a concerted or stepwise fashion to form the four-membered thietane ring. nih.govaklectures.com The significant instability of many thiocarbonyl compounds, especially thioaldehydes and thioketones, has historically limited the scope of this reaction. researchgate.netchemistryviews.org

To overcome this limitation, modern approaches often involve the in situ generation of the reactive thiocarbonyl intermediate. chemistryviews.org For instance, a domino reaction can be initiated where a Norrish type II fragmentation of a stable precursor, like a phenacyl sulfide, generates the required thioketone, which is then immediately trapped by an alkene in the cycloaddition step. researchgate.netacs.org This strategy has broadened the accessibility of the Thia-Paternò–Büchi reaction, allowing for the synthesis of a wide array of complex thietane derivatives. acs.org

Table 1: Examples of Thia-Paternò–Büchi Reactions

| Thiocarbonyl Source | Alkene Partner | Light Source | Product Type | Reference |

|---|---|---|---|---|

| Thiobenzophenone | Electron-rich olefins | UV light (366 nm) | Substituted thietanes | nih.gov |

| Thiobenzophenone | Electron-deficient olefins | UV light (366 or 589 nm) | Substituted thietanes | nih.gov |

| In situ from Pyrenacyl Sulfides | Electron-deficient alkenes | Visible light (405 nm) | Functionalized thietanes | chemistryviews.orgacs.org |

Cyclization through Carbon-Heteroatom Bond Formation

The formation of a carbon-sulfur (C-S) bond via intramolecular nucleophilic substitution is a cornerstone of thietane synthesis. rsc.org This strategy involves a precursor molecule containing a sulfur nucleophile and a leaving group positioned three carbon atoms away, typically at the γ-position. rsc.org

A traditional and widely applied method is the cyclic thioetherification of 1,3-disubstituted propane derivatives with a sulfide source, such as sodium sulfide (Na₂S). nih.govbeilstein-journals.org Suitable substrates for this double nucleophilic displacement include:

1,3-Dihaloalkanes

Sulfonates of 3-haloalkan-1-ols

Disulfonates of alkane-1,3-diols

This approach is particularly effective for preparing 3-monosubstituted and 3,3-disubstituted thietanes. nih.gov However, it is less suitable for sterically hindered substrates, where elimination reactions can become a competitive side reaction. nih.gov

A related strategy is the intramolecular cyclization of 3-mercaptoalkyl halides or sulfonates. beilstein-journals.org In this case, a single C-S bond is formed to close the pre-assembled carbon chain. For example, a thiol group, often generated in situ from a protected precursor, can nucleophilically attack a mesylate on the same molecule to form the thietane ring. beilstein-journals.org

Cyclization through Carbon-Carbon Bond Formation

While less common than C-S bond formation for heterocycles, C-C bond formation strategies can also be employed to construct the foundational structure for a thietane ring. rsc.org One such approach involves the addition of a carbon-based nucleophile, which also carries a leaving group on its α-carbon, to a ketone. rsc.org This reaction constructs a C-C bond and simultaneously sets up the 1,3-relationship between a nucleophile and an electrophile required for a subsequent cyclization step. For instance, the reaction of trifluoromethyl ketones with dimethyloxosulfonium methylide can lead to sequential epoxide formation and then ring expansion to an oxetane (B1205548), a strategy that has analogous potential in sulfur chemistry. rsc.org

Direct Substitution Reactions on Thietane Derivatives

This approach involves modifying a pre-existing thietane ring. To synthesize a 3-aminothietane, a thietane derivative bearing a suitable leaving group at the 3-position is reacted with an amine nucleophile. researchgate.net Common leaving groups include halogens (e.g., -Cl, -Br) or sulfonates (e.g., -OMs, -OTs). researchgate.net

The reaction proceeds via a nucleophilic substitution mechanism. For example, 3-chlorothietane (B12797012) can be homopolymerized using cationic initiators, demonstrating the reactivity of the C-Cl bond in the thietane ring toward substitution. researchgate.net In the context of synthesizing the target molecule, a precursor like 3-bromothietane could be reacted with 2-(tert-butoxy)ethylamine to form the final product. Similarly, thietane dioxides with a hydroxyl group at the 3-position can be activated with Lewis or Brønsted acids to undergo substitution with various nucleophiles, including arenes, thiols, and alcohols. acs.org

Ring Opening of Aziridines

Thietanes can be synthesized from three-membered heterocycles, such as aziridines, through a ring-opening and subsequent intramolecular cyclization sequence. nih.govresearchgate.net In this method, a sulfur-containing nucleophile attacks one of the carbon atoms of the aziridine (B145994) ring, causing it to open. nih.gov

For example, an aziridine-2-methyl tosylate can be treated with a sulfur source like ammonium tetrathiomolybdate. The nucleophilic sulfur attacks the more substituted carbon of the aziridine ring, leading to its opening. The resulting intermediate then undergoes an intramolecular cyclization to form a bridged thietane structure. nih.govresearchgate.net This strategy highlights the utility of strained three-membered rings as precursors for the construction of four-membered thietane systems. researchgate.net

Preparation of the 2-(tert-Butoxy)ethyl Side Chain

The 2-(tert-butoxy)ethyl amine side chain features a sterically bulky tert-butyl ether. Its synthesis requires careful selection of reagents to avoid competing reactions.

Ether Formation Strategies

The most versatile method for preparing ethers is the Williamson ether synthesis, which involves the Sₙ2 reaction between an alkoxide ion and an alkyl halide or tosylate. libretexts.orgpressbooks.pub Due to the steric hindrance of the tert-butyl group, this reaction is most successful when the tert-butoxide is the nucleophile and the other component is a primary alkyl halide, as this minimizes the potential for E2 elimination reactions. libretexts.orgpressbooks.pub

To prepare the 2-(tert-butoxy)ethyl moiety, potassium tert-butoxide would be reacted with a 2-haloethylamine derivative. Because a free amino group would interfere with the reaction, a protected form is necessary. A common strategy involves using N-protected 2-haloethylamines, such as N-(2-bromoethyl)phthalimide or N-carbo-t-butoxy-2-bromoethylamine. prepchem.com The reaction sequence would be:

Reaction of potassium tert-butoxide with the N-protected 2-haloethylamine to form the ether linkage.

Deprotection of the amine to yield 2-(tert-butoxy)ethylamine.

An alternative strategy is alkoxymercuration-demercuration. This method involves the Markovnikov addition of an alcohol to an alkene. libretexts.org However, this is less direct for the target side chain. A more practical approach involves the direct tert-butylation of alcohols using reagents like tert-butyl 2,2,2-trichloroacetimidate in the presence of a non-coordinating acid-base catalyst system. organic-chemistry.org This allows for the formation of tert-butyl ethers under mild conditions, even with acid-sensitive functional groups present in the molecule. organic-chemistry.org

Table 2: Summary of Ether Formation Strategies for the Side Chain

| Method | Key Reagents | Key Features | Reference |

|---|---|---|---|

| Williamson Ether Synthesis | Potassium tert-butoxide, N-protected 2-haloethylamine | Sₙ2 mechanism; requires primary halide to avoid elimination. | libretexts.orgpressbooks.pub |

Precursor Alcohols and Halides Synthesis

The synthesis of this compound requires two primary building blocks: the thietan-3-amine scaffold and a C2-unit bearing a tert-butoxy (B1229062) group. The latter can be an alcohol, which can be converted to a halide for alkylation reactions or oxidized to an aldehyde for reductive amination.

Synthesis of Thietan-3-amine: The thietane ring is a four-membered sulfur-containing heterocycle. Its synthesis can be challenging but several routes have been established. A common method involves the cyclization of 1,3-difunctionalized propane derivatives, such as the reaction of 1,3-dihaloalkanes with a sulfide source like sodium sulfide. nih.gov Another effective approach involves the ring-opening of three-membered heterocycles like epoxides, followed by intramolecular cyclization. For instance, halomethyloxiranes can react with a sulfur nucleophile, leading to a mercaptoalkanol intermediate that cyclizes to form a thietane-3-ol. nih.govbeilstein-journals.org This hydroxyl group can then be converted to an amine. A more direct route to an amino-substituted thietane involves the reductive amination of 3-thiocyanopropanal. researchgate.net

Synthesis of 2-(tert-Butoxy)ethanol: The precursor alcohol for the side chain, 2-(tert-butoxy)ethanol, can be synthesized through several industrial methods. One common process is the reaction of ethylene (B1197577) oxide with tert-butanol. An alternative synthesis involves the etherification of butanol with 2-chloroethanol. atamankimya.com Patents also describe the production of similar compounds, such as 2-(2-tert-butylamino-ethoxy)-ethanol, by reacting diethylene glycol with tert-butylamine (B42293) over a copper-containing catalyst, suggesting related pathways for alcohol synthesis. google.comgoogle.com

Synthesis of Precursor Halides and Aldehydes: To form the C-N bond, 2-(tert-butoxy)ethanol can be converted into either an alkylating agent or a carbonyl compound.

2-(tert-Butoxy)ethyl Halide: For use in N-alkylation strategies, the alcohol must be converted to a more reactive leaving group, typically a halide like 2-(tert-butoxy)ethyl bromide. This can be achieved through standard methods, such as reaction with hydrogen bromide or phosphorus tribromide. The synthesis of analogous compounds, like 2-(2-ethoxyphenoxy) ethyl bromide, is accomplished by reacting the corresponding alcohol (o-ethoxyphenol) with 1,2-dibromoethane (B42909) under phase-transfer catalysis conditions, a method that could be adapted. google.com

2-(tert-Butoxy)acetaldehyde: For use in reductive amination, the primary alcohol, 2-(tert-butoxy)ethanol, can be oxidized to the corresponding aldehyde, 2-(tert-butoxy)acetaldehyde. uni.lu This transformation is typically carried out using a variety of oxidizing agents under controlled conditions to prevent over-oxidation to the carboxylic acid.

Considerations for Amine Protection and Deprotection in Related Syntheses

In multi-step syntheses involving amines, it is often necessary to temporarily block the reactivity of the amine functional group. This is achieved by installing a "protecting group," which can be selectively removed later in the sequence. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its ease of installation and removal under specific, mild conditions.

tert-Butyloxycarbonyl (Boc) Protection Techniques

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride. This process is generally high-yielding and can be performed under relatively mild conditions. A base is used to neutralize the protonated amine intermediate. The choice of base and solvent can be adapted to the specific substrate.

| Reagent | Base | Solvent(s) | Typical Temperature |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate (NaHCO₃) | Water/Chloroform (biphasic) | Reflux |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide (NaOH) | Water/Tetrahydrofuran (THF) | 0 °C to Room Temp. |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (B128534) (TEA) | Tetrahydrofuran (THF) | Room Temp. |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile (B52724) (ACN) | Room Temp. |

Boc Deprotection Mechanisms and Reagents

The Boc group is valued for its stability in basic and nucleophilic conditions but its lability to acid. Deprotection is an acid-catalyzed hydrolysis of the carbamate (B1207046). The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of carbon dioxide and the highly stable tert-butyl cation. This cation is typically scavenged by the reaction medium or can be trapped by added nucleophiles to prevent unwanted side reactions, such as alkylation of the newly deprotected amine or other sensitive functional groups.

| Reagent | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp., 1-4 hours | Volatile and corrosive; product is often isolated as a TFA salt. |

| Hydrochloric Acid (HCl) | Methanol, Dioxane, or Ethyl Acetate (B1210297) | Room Temp., 1-12 hours | Product is isolated as the hydrochloride salt. |

| Phosphoric Acid (H₃PO₄) | Aqueous solution | Room Temp. | Considered a greener, milder alternative. |

| Lewis Acids (e.g., ZnBr₂, AlCl₃) | Dichloromethane (DCM) | Room Temp. | Can offer selectivity in the presence of other acid-sensitive groups. |

Formation of the Carbon-Nitrogen Bond in this compound

The key step in constructing the target molecule is the formation of the bond between the nitrogen of thietan-3-amine and the ethyl side chain. The two primary strategies for this transformation are direct N-alkylation and reductive amination.

N-Alkylation Strategies on Thietan-3-amine Scaffolds

Direct N-alkylation is a classical method for forming C-N bonds via a nucleophilic aliphatic substitution (Sₙ2) reaction. fishersci.co.uk In this context, thietan-3-amine would act as the nucleophile, attacking an electrophilic alkyl halide such as 2-(tert-butoxy)ethyl bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. amazonaws.com

However, a significant drawback of this method, particularly when starting with primary amines, is the potential for overalkylation. masterorganicchemistry.com The secondary amine product, this compound, is often more nucleophilic than the starting primary amine. Consequently, it can compete with the remaining thietan-3-amine for the alkylating agent, leading to the formation of an undesired tertiary amine. This lack of selectivity can result in a mixture of products that is difficult to separate, leading to lower yields of the desired secondary amine. masterorganicchemistry.com While strategies exist to favor monoalkylation, such as using a large excess of the starting amine, they are often not practical or atom-economical. rsc.org

Reductive Amination Approaches

Reductive amination is a more controlled and widely employed method for the synthesis of secondary and tertiary amines. tandfonline.comjove.com This one-pot, two-step process begins with the reaction between an amine (thietan-3-amine) and a carbonyl compound (2-(tert-butoxy)acetaldehyde). This initial reaction forms an intermediate imine (or iminium ion). wikipedia.org In the second step, a reducing agent, added to the same reaction mixture, selectively reduces the C=N double bond of the imine to the corresponding amine. jove.comwikipedia.org

A key advantage of this method is the use of mild reducing agents that are selective for the imine/iminium ion over the starting carbonyl compound. jove.com This selectivity prevents the premature reduction of the aldehyde and avoids the formation of alcohol byproducts. Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). wikipedia.org Because the imine is formed in situ and reduced immediately, the problems of overalkylation associated with direct N-alkylation are effectively circumvented, typically leading to higher yields and purer products.

| Feature | N-Alkylation | Reductive Amination |

|---|---|---|

| Precursors | Thietan-3-amine + 2-(tert-Butoxy)ethyl halide | Thietan-3-amine + 2-(tert-Butoxy)acetaldehyde |

| Mechanism | Nucleophilic Substitution (Sₙ2) | Imine/Iminium ion formation followed by reduction |

| Selectivity | Low; prone to overalkylation leading to tertiary amines | High; selective formation of the secondary amine |

| Key Reagents | Base (e.g., K₂CO₃, Et₃N) | Mild reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) |

| Primary Advantage | Conceptually simple; uses readily available halides | Excellent control and selectivity; high yields |

| Primary Disadvantage | Poor control leads to product mixtures | Requires synthesis of the aldehyde precursor |

Advanced Coupling and Catalytic Methodologies for C-N Bond Formation

The construction of the C-N bond in this compound is a critical step that can be achieved through several advanced synthetic methods. These methodologies offer improvements in efficiency, selectivity, and substrate scope over classical N-alkylation with alkyl halides.

Transition-Metal-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination stands as a powerful tool for forming C-N bonds. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction typically involves an aryl or vinyl halide/triflate and an amine. wikipedia.orgacsgcipr.org While highly effective for aromatic amines, its application to the synthesis of the target molecule would represent a non-traditional approach, possibly involving a suitably functionalized thietane precursor. The catalyst system generally consists of a palladium source, such as Pd(OAc)₂, and a specialized phosphine (B1218219) ligand (e.g., X-Phos, BINAP) that facilitates the catalytic cycle of oxidative addition, amine coordination, and reductive elimination. acsgcipr.orgbeilstein-journals.org

Reductive Amination: A highly versatile and widely used method for C-N bond formation is reductive amination. organic-chemistry.orgmasterorganicchemistry.com This pathway would involve the reaction of thietan-3-one with 2-(tert-butoxy)ethylamine. The initial reaction forms an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine. youtube.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their selectivity for reducing the protonated imine over the ketone starting material. masterorganicchemistry.comnih.gov This one-pot procedure is highly efficient and avoids the issue of overalkylation often encountered with direct alkylation methods. bohrium.comresearchgate.net

"Borrowing Hydrogen" Catalysis: A more recent and sustainable strategy is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. researchgate.netlongdom.org This process involves the N-alkylation of an amine using an alcohol as the alkylating agent, with water being the only byproduct. mdpi.comorganic-chemistry.org In a hypothetical synthesis for the target compound, thietan-3-amine would be reacted with 2-(tert-butoxy)ethanol in the presence of a transition-metal catalyst (e.g., based on Ru, Ir, or Mn). rsc.orgacs.orgresearchgate.net The catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes condensation with the amine to form an imine. The same metal catalyst, which holds the "borrowed" hydrogen, then reduces the imine to the final N-alkylated amine. mdpi.com

| Methodology | Reactants | Typical Catalysts/Reagents | Key Advantages |

| Buchwald-Hartwig Amination | Thietane derivative (e.g., triflate), 2-(tert-butoxy)ethylamine | Pd(OAc)₂, X-Phos, NaOt-Bu | Broad scope for aryl C-N bonds. |

| Reductive Amination | Thietan-3-one, 2-(tert-butoxy)ethylamine | NaBH(OAc)₃, NaBH₃CN, Ti(OiPr)₄ | High selectivity for mono-alkylation, mild conditions. masterorganicchemistry.comnih.gov |

| "Borrowing Hydrogen" Catalysis | Thietan-3-amine, 2-(tert-butoxy)ethanol | [Ru(p-cymene)Cl₂]₂, Iridium-NHC complexes | Atom economical, sustainable (water is the only byproduct). organic-chemistry.org |

Optimization and Efficiency in Synthetic Pathways

Optimizing the synthesis of this compound is crucial for maximizing product output while minimizing waste and side reactions. This involves careful control over selectivity, reaction conditions, and adherence to green chemistry principles.

Yield Enhancement and Selectivity Control

A primary challenge in the N-alkylation of primary amines like thietan-3-amine is preventing overalkylation, which leads to the formation of a tertiary amine byproduct. nih.gov

Strategies for Selectivity Control:

Stoichiometry: Using an excess of the primary amine (thietan-3-amine) relative to the alkylating agent can statistically favor the desired mono-alkylation product.

Steric Hindrance: The inherent steric bulk of the tert-butoxy group on the electrophile can disfavor a second alkylation event at the newly formed secondary amine.

Self-Limiting Alkylation: Advanced methods can be employed where the initial product is less reactive than the starting material, effectively shutting down the reaction after the first alkylation. nih.govacs.org

Enhancing the yield also depends on the choice of the alkylating agent. For a standard Sₙ2 reaction, an alkyl iodide or bromide is generally more reactive than a chloride. Alternatively, converting the hydroxyl group of 2-(tert-butoxy)ethanol into a better leaving group, such as a tosylate or mesylate, can significantly improve reaction rates and yields.

Reaction Condition Tuning (Temperature, Solvent Systems, Catalysis, Bases)

The outcome of the synthesis is highly dependent on the precise reaction conditions. Each parameter—temperature, solvent, catalyst, and base—must be fine-tuned to achieve optimal results.

Temperature: N-alkylation reactions are typically performed at elevated temperatures to overcome the activation energy barrier. However, excessively high temperatures can lead to decomposition or side reactions. For catalytic processes like borrowing hydrogen, temperatures often range from 80-120 °C. acs.orgnih.gov

Solvent Systems: The choice of solvent is critical. Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are commonly used for Sₙ2-type N-alkylations as they can solvate the cation while leaving the amine nucleophile relatively free. youtube.com The polarity of the solvent can also influence the reaction rate, with more polar solvents potentially stabilizing charged transition states. masterorganicchemistry.com

Catalysis: In catalytic reactions, the choice of metal and ligand is paramount. Iridium and Ruthenium complexes bearing N-heterocyclic carbene (NHC) ligands have shown high efficiency in N-alkylation reactions. rsc.orgacs.org Catalyst loading is another parameter to optimize; lower loadings are economically and environmentally preferable but may require longer reaction times.

Bases: A base is typically required in N-alkylation with alkyl halides to neutralize the acid byproduct (e.g., HBr). Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices. Organic, non-nucleophilic bases such as diisopropylethylamine (DIPEA) can also be used. The strength and steric properties of the base can influence selectivity and prevent side reactions. nih.gov

Table of Reaction Condition Parameters for N-Alkylation

| Parameter | Condition A | Condition B | Condition C | Rationale/Expected Outcome |

|---|---|---|---|---|

| Catalyst | None (Sₙ2) | [Ru(p-cymene)Cl₂]₂ | Ni/SiO₂-Al₂O₃ | Comparing thermal, homogeneous, and heterogeneous catalysis. researchgate.net |

| Base | K₂CO₃ | KOtBu | None | Investigating the effect of base strength and necessity. nih.gov |

| Solvent | DMF | Toluene | Solvent-free | Evaluating solvent polarity and sustainable options. acs.orgresearchgate.net |

| Temperature | 80 °C | 120 °C | 175 °C | Optimizing for reaction rate vs. stability. researchgate.net |

Sustainable Chemistry Principles in Synthesis (e.g., Solvent-Free and Recyclable Catalytic Systems)

Modern synthetic chemistry emphasizes the use of sustainable practices to reduce environmental impact.

Solvent-Free Reactions: Performing reactions without a solvent ("neat") is a key principle of green chemistry. researchgate.netmdpi.com This approach, often facilitated by microwave irradiation, can lead to dramatically reduced reaction times and simplified purification. cmu.edu For the synthesis of the target amine, reacting thietan-3-amine directly with 2-(tert-butoxy)ethanol under borrowing hydrogen conditions without an additional solvent is a feasible green strategy. researchgate.netacs.org

Recyclable Catalysts: The development of heterogeneous catalysts is a major area of sustainable chemistry research. longdom.orgrsc.org Catalysts supported on materials like silica (B1680970) or magnetic nanoparticles can be easily recovered from the reaction mixture by filtration or magnetic separation and reused multiple times. acs.orgresearchgate.net This not only reduces waste but also lowers the cost associated with expensive noble metal catalysts. researchgate.net Electrochemical methods are also emerging as a sustainable way to forge C-N bonds. researchgate.net

Isolation and Purification Techniques for Intermediates and Final Product

The final stage of the synthesis involves the isolation and purification of this compound to remove unreacted starting materials, reagents, and byproducts.

Chromatographic Separation Methods (e.g., Flash Column Chromatography)

Flash column chromatography is the most common technique for purifying reaction products in a laboratory setting. However, the basic nature of amines can present challenges when using standard silica gel.

Normal-Phase Chromatography: The acidic silanol (B1196071) groups on the surface of silica gel can interact strongly with basic amines, leading to significant peak tailing, poor separation, and even irreversible adsorption of the product. kinesis-australia.com.au To mitigate this, two main strategies are employed:

Mobile Phase Modification: A small amount of a basic modifier, such as triethylamine (~0.1-2%) or ammonium hydroxide, is added to the eluent (e.g., a hexane/ethyl acetate or dichloromethane/methanol mixture). This competing base neutralizes the acidic sites on the silica, allowing the amine product to elute with improved peak shape. biotage.com

Modified Stationary Phase: Using an amine-functionalized silica gel (NH₂) column provides a basic stationary phase surface. biotage.comrochester.edu This approach effectively repels the basic amine product, preventing strong interactions with residual silanols and often allowing for elution with simple, non-basic solvent systems like hexane/ethyl acetate. biotage.com

Reversed-Phase Chromatography: For polar amines that are difficult to purify using normal-phase techniques, reversed-phase flash chromatography on a C18-functionalized silica is an excellent alternative. teledyneisco.com The mobile phase typically consists of a mixture of water and a polar organic solvent like acetonitrile or methanol. To ensure the amine is in its neutral, free-base form and thus more retained, the pH of the mobile phase can be adjusted to be alkaline, often by adding a small amount of triethylamine or ammonium hydroxide. biotage.com

Table of Chromatographic Purification Options for Amines

| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Considerations |

|---|---|---|---|---|

| Normal-Phase | Standard Silica Gel | Hexane/EtOAc or DCM/MeOH + 0.5% Et₃N | Readily available and inexpensive. | Modifier removal can be difficult; potential for product loss. kinesis-australia.com.au |

| Normal-Phase | Amine (NH₂) Silica | Hexane/EtOAc | Excellent peak shape, no modifier needed, simplified workup. biotage.com | More expensive than standard silica. |

| Reversed-Phase | C18 Silica | H₂O/Acetonitrile + 0.1% NH₄OH | Effective for highly polar compounds. teledyneisco.com | Requires removal of aqueous solvent from fractions. |

Crystallization and Recrystallization Protocols

The purification of the target compound, this compound, through crystallization or recrystallization is a critical step to achieve the desired purity for subsequent applications. However, a comprehensive review of publicly available scientific literature and patent databases did not yield specific, detailed protocols for the crystallization or recrystallization of this compound. The search for experimental data, including specific solvent systems, temperature profiles, and yield efficiencies for this particular molecule, was unsuccessful.

In the absence of explicit procedures for this compound, general principles of crystallization for structurally related compounds, such as N-substituted thietan-3-amines and tert-butoxyethylamines, can be considered to develop a potential purification strategy. The successful crystallization of a compound is highly dependent on its intrinsic properties, including polarity, melting point, and the nature of impurities present.

General Considerations for Crystallization of Amines:

For amines, purification via crystallization can often be achieved by forming a salt, which typically exhibits higher crystallinity than the free base. Common acids used for this purpose include hydrochloric acid, sulfuric acid, or organic acids like tartaric acid or oxalic acid. The general procedure involves:

Dissolving the crude amine in a suitable solvent.

Adding the acid to form the corresponding ammonium salt, which then precipitates.

Isolating the salt by filtration.

Recrystallizing the salt from an appropriate solvent or solvent mixture to enhance purity.

Liberating the free amine by treatment with a base and subsequent extraction.

Hypothetical Crystallization Protocol Development:

A systematic approach to developing a crystallization protocol for this compound would involve screening various solvents and solvent mixtures. The ideal solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Table 1: Potential Solvents for Crystallization Screening

| Solvent Class | Examples | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | The amine and ether functionalities suggest potential solubility in polar protic solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran | The tert-butoxy group may impart some solubility in less polar ethers. |

| Hydrocarbons | Hexane, Heptane, Toluene | Can be used as anti-solvents in combination with more polar solvents. |

| Esters | Ethyl acetate | Offers a balance of polarity that may be suitable. |

| Ketones | Acetone | A polar aprotic solvent that could be effective. |

A typical screening process would involve dissolving a small amount of the crude product in a minimal amount of a hot solvent and then allowing it to cool slowly to induce crystallization. If a single solvent is not effective, a binary solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.

Table 2: Hypothetical Recrystallization Parameters

| Parameter | Condition | Purpose |

| Dissolution Temperature | Elevated (e.g., boiling point of the solvent) | To ensure complete dissolution of the compound. |

| Cooling Rate | Slow and controlled | To promote the formation of well-defined, pure crystals. |

| Seeding | Optional addition of a pure crystal | To induce crystallization if spontaneous nucleation is slow. |

| Isolation Method | Vacuum filtration | To efficiently separate the crystals from the mother liquor. |

| Washing Solvent | Cold, fresh solvent | To remove any residual impurities from the crystal surface. |

| Drying | Under vacuum or in a desiccator | To remove residual solvent from the final product. |

It is important to note that the data presented in the tables above are hypothetical and based on general chemical principles. Experimental validation would be necessary to determine the optimal conditions for the crystallization and recrystallization of this compound. Without specific research findings, any detailed protocol would be speculative.

Chemical Reactivity and Transformation of N 2 Tert Butoxy Ethyl Thietan 3 Amine

Reactivity of the Thietane (B1214591) Ring System

The thietane ring is characterized by significant angle strain, which is the primary driving force for its chemical transformations. Reactions that lead to the opening of the ring are energetically favorable as they relieve this strain. The reactivity is centered around the carbon-sulfur bonds, which are the weakest bonds in the ring. The sulfur atom can be attacked by electrophiles, activating the ring for subsequent nucleophilic attack on the carbon atoms. Conversely, the carbon atoms of the thietane ring can be attacked by strong nucleophiles, leading to the cleavage of a C-S bond. The N-(2-(tert-butoxy)ethyl)amino substituent at the C3 position can modulate this reactivity. The amine group can be protonated in acidic media, which may influence the mechanism of acid-catalyzed ring-opening.

Ring-opening reactions are the most characteristic transformations of thietanes. These reactions can be initiated by a variety of reagents and conditions, including nucleophiles, electrophiles, oxidizing and reducing agents, transition metals, and acids. The mechanism of these reactions often involves the formation of an intermediate that facilitates the cleavage of the strained four-membered ring.

The thietane ring in N-(2-(tert-butoxy)ethyl)thietan-3-amine is susceptible to attack by strong nucleophiles, such as organometallic reagents like organolithium and Grignard reagents. These reactions typically proceed via an S(_N)2 mechanism, where the nucleophile attacks one of the carbon atoms adjacent to the sulfur (C2 or C4), leading to the cleavage of the carbon-sulfur bond. This results in the formation of a thiol after quenching. The regioselectivity of the attack would be influenced by steric hindrance. In the case of this compound, the substituent at the 3-position does not create a strong steric bias at the C2 versus C4 positions, so a mixture of products from attack at either carbon might be expected. The secondary amine in the substituent could potentially be deprotonated by a very strong organometallic base, which would create an anionic species that could further influence the reaction.

Table 1: Examples of Nucleophilic Ring-Opening Reactions of a Thietane Ring This table is illustrative and shows the general reactivity of thietane rings with organometallic reagents, as specific experimental data for this compound is not available.

| Nucleophile (Organometallic) | Reagent | Expected Product after Quench |

|---|---|---|

| Butyllithium | BuLi | 3-(N-(2-(tert-Butoxy)ethyl)amino)-1-heptanethiol |

Electrophilic attack on the sulfur atom of the thietane ring is another major pathway for its transformation. The sulfur atom, being a soft nucleophile, can react with various electrophiles such as alkyl halides, acyl halides, and halogens. This initial reaction forms a thietanium salt, which is a highly reactive intermediate. The formation of the positively charged sulfur atom significantly activates the ring towards nucleophilic attack. A subsequent attack by a nucleophile (which can be the counterion of the electrophile or another nucleophile present in the reaction mixture) on one of the ring carbons leads to the opening of the ring. For instance, reaction with an alkyl halide would lead to the formation of a sulfonium (B1226848) salt, which can then be opened by a halide ion.

Table 2: Examples of Electrophilic Ring-Opening Reactions of a Thietane Ring This table is illustrative and shows the general reactivity of thietane rings with electrophiles, as specific experimental data for this compound is not available.

| Electrophile | Nucleophile | Expected Product |

|---|---|---|

| Methyl Iodide (CH(_3)I) | Iodide (I) | N-(2-(tert-Butoxy)ethyl)-N-(3-(methylthio)propyl)amine with an iodo group at the other end of the propyl chain |

The sulfur atom in the thietane ring can be oxidized to form the corresponding sulfoxide (B87167) (thietane-1-oxide) and sulfone (thietane-1,1-dioxide) using oxidizing agents like hydrogen peroxide or peracids. These oxidized derivatives have different chemical properties and reactivity compared to the parent thietane. For instance, thietane-1,1-dioxides are known to undergo thermal decomposition to give cyclopropanes and sulfur dioxide. The secondary amine group in this compound can also be oxidized, potentially leading to hydroxylamines or nitroxides, depending on the oxidant used. libretexts.org

Reductive transformations of the thietane ring typically involve the cleavage of the C-S bonds. This can be achieved using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation. These reactions would lead to the formation of an aminothiol. For example, the reduction of this compound would be expected to yield 3-(N-(2-(tert-butoxy)ethyl)amino)propane-1-thiol.

Table 3: Examples of Oxidative and Reductive Transformations of a Thietane Ring This table is illustrative and shows general transformations of thietane rings, as specific experimental data for this compound is not available.

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| Oxidation | Hydrogen Peroxide (H(_2)O(_2)) | This compound 1-oxide or 1,1-dioxide |

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the ring-opening of strained heterocycles, including thietanes. Catalysts based on metals such as palladium, nickel, rhodium, and iridium can facilitate the cleavage of the C-S bond under mild conditions, allowing for a wide range of subsequent functionalizations. mdpi.com These reactions can proceed through various mechanisms, including the oxidative addition of the C-S bond to the metal center, followed by reductive elimination or reaction with another substrate. This methodology allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the site of ring opening. The specific outcome would depend on the catalyst system and the other reactants present.

Table 4: Examples of Transition Metal-Catalyzed Ring-Opening Reactions of a Thietane Ring This table is illustrative and shows the general reactivity of thietane rings in the presence of transition metal catalysts, as specific experimental data for this compound is not available.

| Catalyst System | Reactant | Expected Product Type |

|---|---|---|

| Palladium(0) complex | Organoboronic acid | Cross-coupling product (e.g., arylated or vinylated thiol) |

In the presence of acids, the thietane ring can undergo facile ring-opening. The reaction is initiated by the protonation of the sulfur atom, which forms a thietanium ion. This protonation makes the ring significantly more electrophilic and thus more susceptible to attack by nucleophiles. Even weak nucleophiles, such as water, alcohols, or the acid's conjugate base, can then open the ring. In the case of this compound, the secondary amine will also be protonated under acidic conditions, forming an ammonium (B1175870) salt. This could potentially influence the reaction pathway, for example, by preventing the nitrogen from acting as an internal nucleophile. The tert-butoxy (B1229062) group is also sensitive to strong acids and may be cleaved to a tert-butyl cation and an alcohol. The products of acid-catalyzed ring-opening are typically substituted thiols. For example, in the presence of hydrochloric acid, the ring could open to give 3-(N-(2-(tert-butoxy)ethyl)amino)-1-chloropropane-1-thiol.

Table 5: Examples of Acid-Catalyzed Ring-Opening Reactions of a Thietane Ring This table is illustrative and shows the general reactivity of thietane rings under acidic conditions, as specific experimental data for this compound is not available.

| Acid | Nucleophile (Solvent) | Expected Product |

|---|---|---|

| Hydrochloric Acid (HCl) | Chloride (Cl) | 3-(N-(2-(tert-Butoxy)ethyl)amino)-1-chloropropane-1-thiol |

Ring-Expansion Reactions to Larger Heterocycles

Thietanes, including this compound, can serve as precursors for the synthesis of larger, five- or six-membered sulfur-containing heterocycles. researchgate.netresearchgate.net These transformations are valuable in synthetic chemistry for accessing more complex molecular scaffolds. The mechanisms for these expansions typically involve an initial ring-opening event, prompted by either a nucleophile or an electrophile, followed by an intramolecular cyclization. researchgate.net For instance, electrophilic ring expansion can occur with carbenes or nitrenes, which attack the sulfur atom, leading to a Stevens-type rearrangement where a vicinal carbon atom shifts to form a larger ring. researchgate.net

| Transformation | Reagent Class | Intermediate | Product Heterocycle |

| Insertion | Carbenes, Nitrenes | Ylide | Tetrahydrothiophene, Thiazolidine derivatives |

| Nucleophilic Opening/Cyclization | Bifunctional Nucleophiles | Thiolate | Various 5- or 6-membered rings |

| Electrophilic Opening/Cyclization | Electrophilic Agents | Sulfonium Ion | Various 5- or 6-membered rings |

This table presents generalized pathways for thietane ring expansion.

Oxidation of the Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in the thietane ring of this compound is readily oxidized to form the corresponding sulfoxide and, upon further oxidation, the sulfone. These reactions are significant as they alter the chemical and physical properties of the molecule, including its polarity, geometry, and potential for hydrogen bonding. The oxidation is typically stepwise, and the desired product (sulfoxide or sulfone) can often be obtained selectively by controlling the choice of oxidizing agent and the reaction conditions. researchgate.netorganic-chemistry.org

Common oxidizing agents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) are effective for these transformations. mdpi.comorientjchem.org Using one equivalent of the oxidant under controlled conditions generally favors the formation of the sulfoxide. organic-chemistry.org The use of excess oxidant or stronger oxidizing conditions will typically lead to the formation of the sulfone. organic-chemistry.org

| Product | Oxidizing Agent | Typical Conditions |

| This compound 1-oxide (Sulfoxide) | Hydrogen Peroxide (H₂O₂) | Acetic Acid, Room Temperature mdpi.com |

| meta-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | Dichloromethane, 0 °C to Room Temp. | |

| This compound 1,1-dioxide (Sulfone) | Hydrogen Peroxide (H₂O₂) (excess) | Niobium carbide catalyst organic-chemistry.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) (>2 equiv.) | Dichloromethane, Reflux | |

| Oxone® | Methanol/Water |

This table provides examples of typical reagents and conditions for the oxidation of sulfides.

Reactions with Halogenating Agents (e.g., Bromine)

The thietane ring can react with halogenating agents like bromine (Br₂). wikipedia.org This reaction typically proceeds via an electrophilic attack of the halogen on the sulfur atom, leading to the formation of a bridged halonium-like intermediate. Subsequent nucleophilic attack by the halide ion results in the cleavage of a carbon-sulfur bond and opening of the strained four-membered ring. masterorganicchemistry.com This process ultimately yields a dihalogenated acyclic product. The reaction is analogous to the halogenation of alkenes and other sulfur-containing heterocycles. wikipedia.orgmasterorganicchemistry.com

Reactivity of the Secondary Amine Functionality

The secondary amine group in this compound is a key site of reactivity, functioning as a nucleophile and a base.

Further N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic, allowing it to react with a variety of electrophiles.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). researchgate.net The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct, thereby driving the reaction to completion and preventing the formation of an ammonium salt. This process converts the secondary amine into a tertiary amine. nih.gov

N-Acylation: Similarly, the amine can react with acylating agents like acyl chlorides or anhydrides to form an amide. This reaction is also typically performed in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to scavenge the acid generated.

| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |

| N-Alkylation | Alkyl Halides | Methyl Iodide (CH₃I) | Tertiary Amine |

| N-Alkylation | Benzyl Halides | Benzyl Bromide (BnBr) | Tertiary Amine |

| N-Acylation | Acyl Chlorides | Acetyl Chloride (CH₃COCl) | Amide |

| N-Acylation | Acid Anhydrides | Acetic Anhydride ((CH₃CO)₂O) | Amide |

This table illustrates common reagents for the N-alkylation and N-acylation of secondary amines.

N-Dealkylation Pathways

N-dealkylation, the removal of an alkyl group from a nitrogen atom, is an important transformation in synthetic and medicinal chemistry. nih.govrug.nl For a tertiary amine, such as one formed from the N-alkylation of this compound, several methods can be employed for dealkylation.

One of the classic methods is the von Braun reaction, which utilizes cyanogen (B1215507) bromide (CNBr) to cleave a C-N bond, yielding a cyanamide (B42294) and an alkyl bromide. researchgate.net Another common approach involves the use of chloroformates, such as ethyl chloroformate or α-chloroethyl chloroformate. The reaction proceeds through a carbamate (B1207046) intermediate, which can then be cleaved to yield the dealkylated secondary amine. nih.govresearchgate.net More modern approaches may involve catalytic oxidative methods. nih.gov

Salt Formation and Derivatization

As a secondary amine, this compound is basic and readily reacts with acids to form ammonium salts. nih.gov This is a straightforward acid-base reaction where the nitrogen atom is protonated. Treatment with mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or organic acids like tartaric acid, will produce the corresponding hydrochloride, sulfate, or tartrate salt. Salt formation is often used to increase the water solubility and crystallinity of amines, which can aid in purification and handling.

Further derivatization of the amine can be achieved through reactions with various reagents to introduce new functional groups or tags. For example, reaction with isocyanates or isothiocyanates would yield urea (B33335) or thiourea (B124793) derivatives, respectively. These derivatization reactions are useful for modifying the molecule's properties or for preparing it for specific applications or analytical procedures.

Stereochemical Aspects of Reactions Involving this compound

The thietane ring in this compound contains a stereocenter at the C3 position. This introduces the possibility of stereoisomerism and the need to consider stereochemical control in its synthesis and subsequent reactions.

Reactions involving the formation or modification of the thietane ring, or reactions on the side chain that are influenced by the existing stereocenter, can proceed with diastereoselectivity. For example, if a new stereocenter is created in a reaction, the existing chirality at C3 can direct the stereochemical outcome, leading to a preference for one diastereomer over the other.

| Reaction Type | Potential for Diastereoselectivity | Controlling Factors |

|---|---|---|

| Alkylation of the amine | Low (if the alkylating agent is achiral) | - |

| Ring-opening of the thietane | High | Nature of the nucleophile and reaction conditions |

| Oxidation of the sulfur atom | High | Steric hindrance from the C3 substituent |

The synthesis of enantiomerically pure this compound would require an enantioselective synthetic strategy. This could involve the use of a chiral starting material, a chiral auxiliary, or a chiral catalyst.

Several methods for the enantioselective synthesis of chiral thietanes have been reported in the literature. These include the use of chiral catalysts for the formation of the thietane ring or the resolution of a racemic mixture. tandfonline.comnih.gov For example, asymmetric synthesis of thietanes can be achieved through catalytic asymmetric reactions that establish the stereocenter at C3. nsf.gov

Once obtained in enantiomerically pure form, the chirality of this compound can be leveraged in subsequent reactions to control the stereochemistry of newly formed chiral centers, making it a potentially valuable building block in asymmetric synthesis.

| Enantioselective Approach | Description | Potential Outcome |

|---|---|---|

| Chiral pool synthesis | Starting from a readily available enantiopure precursor. | Synthesis of a single enantiomer. |

| Chiral catalysis | Using a chiral catalyst to induce enantioselectivity in a key ring-forming step. | Formation of one enantiomer in excess. |

| Kinetic resolution | Selective reaction of one enantiomer from a racemic mixture, leaving the other unreacted. | Separation of enantiomers. |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map out the carbon-hydrogen framework and understand the electronic environment of each atom.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For N-(2-(tert-Butoxy)ethyl)thietan-3-amine, distinct signals are expected for the protons on the thietane (B1214591) ring, the ethyl side chain, the tert-butyl group, and the amine.

The protons on the four-membered thietane ring are expected to exhibit complex splitting patterns due to geminal and vicinal coupling. The methine proton at the C3 position (CH-N) would likely appear as a multiplet. The methylene (B1212753) protons at the C2 and C4 positions would also show complex multiplets, further complicated by the puckered, non-planar conformation of the thietane ring.

The ethyl group protons would resolve into two distinct triplets, assuming free rotation. The methylene protons adjacent to the nitrogen (-CH₂-N) would be deshielded compared to the methylene protons adjacent to the ether oxygen (-CH₂-O). The single proton on the secondary amine (N-H) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The nine protons of the tert-butyl group are chemically equivalent and would produce a sharp, intense singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| tert-Butyl (-C(CH₃)₃) | ~1.2 | Singlet (s) | 9H |

| Ethyl (-N-CH₂-CH₂-O-) | ~2.8 | Triplet (t) | 2H |

| Ethyl (-N-CH₂-CH₂-O-) | ~3.5 | Triplet (t) | 2H |

| Thietane Ring (-S-CH₂-CH-) | ~3.0 - 3.4 | Multiplet (m) | 2H |

| Thietane Ring (-CH-N-CH₂) | ~3.5 - 3.8 | Multiplet (m) | 1H |

| Thietane Ring (-S-CH₂-CH-) | ~3.0 - 3.4 | Multiplet (m) | 2H |

| Amine (-NH-) | ~1.5 - 2.5 (variable) | Broad Singlet (br s) | 1H |

¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule. For this compound, eight distinct signals are predicted. The carbons of the thietane ring would appear in the aliphatic region, with the carbon atom bonded to the nitrogen (C3) being the most downfield of the three due to the electronegative substituent. The two methylene carbons of the ethyl bridge would have distinct chemical shifts. The quaternary carbon of the tert-butyl group is characteristically deshielded and appears further downfield than the methyl carbons, which, being equivalent, produce a single, intense signal.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| tert-Butyl (-C(CH₃)₃) | ~28 |

| Thietane Ring (C2, C4) | ~30 - 35 |

| Ethyl (-N-CH₂-) | ~45 - 50 |

| Thietane Ring (C3) | ~55 - 60 |

| Ethyl (-CH₂-O-) | ~60 - 65 |

| tert-Butyl (-C(CH₃)₃) | ~73 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity, a suite of 2D NMR experiments would be employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent methylene protons of the ethyl group (-CH₂-CH₂-) and among the protons on the thietane ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton signals in Table 1 to the carbon signals in Table 2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's 3D conformation. For instance, NOESY could reveal the spatial relationship between the ethyl side chain and the thietane ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. researchgate.net

For this compound, the spectrum would be expected to show several key absorption bands. A weak to medium absorption band in the 3300-3500 cm⁻¹ region would be characteristic of the N-H stretch of the secondary amine. wpmucdn.com Strong, sharp peaks between 2850 and 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the aliphatic methylene and methyl groups. The presence of the ether linkage would be confirmed by a strong C-O stretching band, typically found in the 1150-1085 cm⁻¹ region. Additionally, a C-N stretching vibration for the aliphatic amine would be expected in the 1020-1250 cm⁻¹ range. docbrown.info

Table 3: Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Weak-Medium |

| C-H Stretch (Aliphatic) | 2850 - 2970 | Strong |

| N-H Bend (Amine) | 1550 - 1650 | Variable |

| C-O Stretch (Ether) | 1085 - 1150 | Strong |

| C-N Stretch (Aliphatic Amine) | 1020 - 1250 | Medium |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule.

The fragmentation pattern provides further structural evidence. A primary and highly characteristic fragmentation pathway for ethers is the loss of an alkyl group to form a stable carbocation. For this molecule, the loss of a tert-butyl radical from the molecular ion would lead to a very stable tert-butyl cation at m/z 57, which would likely be the base peak. Alpha-cleavage is also common for amines and sulfides. Cleavage of the C-C bond adjacent to the nitrogen atom in the thietane ring would be another expected fragmentation pathway. wvu.edupearson.com

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z Value | Predicted Fragment Identity |

|---|---|

| 203 | [M]⁺ (Molecular Ion) |

| 146 | [M - C₄H₉]⁺ (Loss of tert-butyl group) |

| 102 | [CH₂=N⁺H-CH₂CH₂-O-C(CH₃)₃] |

| 88 | [Thietan-3-amine fragment, C₄H₈NS]⁺ |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation, likely base peak) |

X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)

X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the conformation of a molecule in the solid state. This technique requires a well-ordered single crystal. While obtaining such a crystal of the parent amine might be challenging, it is often possible to form crystalline salts (e.g., hydrochloride or hydrobromide salts) or other derivatives.

If a suitable crystal were obtained, X-ray diffraction analysis could confirm the connectivity established by NMR and provide detailed conformational data. acs.org This would include the exact puckering angle of the four-membered thietane ring and the preferred orientation (torsion angles) of the N-(2-(tert-Butoxy)ethyl) side chain relative to the ring. acs.org This information is invaluable for understanding the molecule's three-dimensional shape.

Computational Chemistry and Mechanistic Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting a wide range of molecular properties with a high degree of accuracy. scispace.comresearchgate.net These methods allow for a detailed examination of the molecule's conformational landscape, electronic structure, and intrinsic reactivity.

The three-dimensional structure of N-(2-(tert-Butoxy)ethyl)thietan-3-amine is not static; the thietane (B1214591) ring can adopt different puckered conformations, and the acyclic side chain possesses significant rotational freedom. Conformational analysis aims to identify the most stable arrangements of the atoms in space, which correspond to minima on the potential energy surface.

The four-membered thietane ring is known to be non-planar, adopting a puckered conformation to alleviate ring strain. researchgate.net Theoretical calculations on proline analogues with different ring sizes have shown that the degree of puckering is influenced by the substituents on the ring. nih.gov For this compound, it is expected that the thietane ring will exist in a dynamic equilibrium between different puckered forms. The substituent at the 3-position can occupy either a pseudo-axial or a pseudo-equatorial position, with the relative stability of these conformers being influenced by steric and electronic factors.

The flexible N-(2-(tert-butoxy)ethyl) side chain can adopt numerous conformations due to rotation around its single bonds. The large tert-butyl group imposes significant steric constraints, which will play a crucial role in determining the preferred orientation of the side chain relative to the thietane ring. Computational studies would involve systematically rotating the dihedral angles of the side chain to map the potential energy surface and identify the global and local energy minima.

Illustrative Conformational Data

| Conformer | Relative Energy (kcal/mol) | Thietane Ring Puckering Angle (°) | Side Chain Dihedral Angle (C-N-C-C) (°) |

|---|---|---|---|

| A (Equatorial) | 0.00 | 25.5 | 178.2 |

| B (Axial) | 1.52 | 24.9 | -65.4 |

| C (Equatorial, Gauche) | 0.89 | 25.3 | 68.1 |

DFT calculations provide a detailed picture of the electronic distribution within the molecule, which is fundamental to understanding its bonding and reactivity. mdpi.com Key aspects of the electronic structure that can be computed include atomic charges, bond orders, and the molecular electrostatic potential (MEP).

The MEP map would visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen and oxygen atoms are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group would be regions of positive potential.

From the computed electronic structure, various reactivity descriptors can be derived. scirp.org These descriptors, such as chemical hardness (η), softness (S), and electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity. A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is indicative of high reactivity. mdpi.com

Illustrative Electronic Property Data

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 2.15 |

| Chemical Hardness (eV) | 3.45 |

| Electrophilicity Index (eV) | 1.89 |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The energies and spatial distributions of the HOMO and LUMO are of particular importance. thaiscience.info The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

For this compound, the HOMO is expected to be localized primarily on the nitrogen and sulfur atoms, reflecting their nucleophilic character. The LUMO, on the other hand, would likely be distributed over the C-S bonds of the thietane ring, indicating that these are the bonds that would be broken upon nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net

Illustrative FMO Data

| Molecular Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.21 | Nitrogen and Sulfur atoms |

| LUMO | 0.69 | C-S bonds of the thietane ring |

| HOMO-LUMO Gap | 6.90 | - |

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. nih.gov This includes the identification of reactants, products, intermediates, and, most importantly, transition states.

The synthesis of thietanes can be achieved through various routes, including the ring expansion of thiiranes and the cyclization of 1,3-difunctionalized alkanes. nih.govbeilstein-journals.org Computational studies can be employed to model these synthetic pathways for this compound. For instance, the mechanism of thietane formation from a suitable precursor could be investigated by calculating the energy profile of the reaction, which would reveal the activation energies of each step and the stability of any intermediates.

Thietane rings can undergo ring-opening reactions under various conditions, often initiated by nucleophilic or electrophilic attack. nih.gov A computational study on the nucleophilic substitution reactions of small-membered heterocycles has shown that the reactivity of four-membered rings like thietane can be largely explained by the relief of ring strain. nih.gov Theoretical modeling of the ring-opening of this compound by a nucleophile would involve calculating the potential energy surface for the approach of the nucleophile to the carbon atoms of the thietane ring, leading to the cleavage of a C-S bond.

A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on that path. wikipedia.org It represents the energy barrier that must be overcome for a reaction to occur. According to transition state theory, once the reactants pass through the transition state, they proceed to form products. wikipedia.orgbritannica.com

Computational methods are used to locate and characterize transition state structures. wikipedia.org A key feature of a transition state is that it is a first-order saddle point on the potential energy surface, meaning it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. This is verified by a frequency calculation, which should yield exactly one imaginary frequency for a true transition state.